molecular formula C23H17ClN2O2 B3094845 (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1261027-74-0

(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3094845
CAS No.: 1261027-74-0
M. Wt: 388.8
InChI Key: XZHDIEIAAAMRSK-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-Chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a chromene-derived compound featuring a carboxamide group at position 3, an imino linkage at position 2, and substituted aryl rings.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-N-(4-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-6-10-18(11-7-15)25-22(27)20-14-16-4-2-3-5-21(16)28-23(20)26-19-12-8-17(24)9-13-19/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHDIEIAAAMRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with 4-methylbenzaldehyde, followed by cyclization with a suitable reagent to form the chromene core. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imine group to an amine.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Overview

(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This compound features a chromene core substituted with a 4-chlorophenyl group and a 4-methylphenyl group, making it a subject of interest in medicinal chemistry and biological research.

The compound exhibits significant potential in various biological applications, particularly in the fields of cancer research, antimicrobial activity, and enzyme inhibition.

Anticancer Activity

Chromene derivatives have been studied for their anticancer properties. Research indicates that this specific compound can induce apoptosis in cancer cells through mechanisms such as:

  • Caspase Activation : The compound activates caspases, leading to DNA fragmentation and cell cycle arrest.
  • IC50 Values : Similar chromene derivatives have shown IC50 values ranging from 1.61 µg/mL to 2.11 µM against different cancer cell lines, indicating potent anticancer activity.

Case Study Example : A study demonstrated that a related chromene derivative induced apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent.

Antimicrobial Activity

Research has suggested that compounds within the chromene class possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : The reaction between 4-chlorobenzaldehyde and 4-methylphenylamine forms an imine intermediate.
  • Cyclization : This intermediate is cyclized with 3-formylchromone under acidic conditions to yield the desired chromene derivative.
  • Optimization : Industrial synthesis may involve optimizing conditions such as temperature and solvent to enhance yield and purity.

Potential Applications

Given its biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : As a candidate for new anticancer or antimicrobial drugs.
  • Biochemical Research : As a tool for studying enzyme mechanisms or cellular pathways.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core chromene-carboxamide scaffold is shared with several derivatives, differing primarily in aryl substituents. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Findings Reference
(2Z)-2-[(3-Chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide R1: 3-chloro-2-methylphenyl; R2: 4-methoxyphenyl C24H19ClN2O3 418.9 Ortho-substituents may reduce planarity, affecting π-π interactions and solubility.
(2Z)-2-[(4-Chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide R1: 4-chloro-2-fluorophenyl; R2: 4-methoxyphenyl C23H16ClFN2O3 422.8 Fluorine’s electronegativity alters electronic distribution vs. chlorine.
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) R1: 4-methylphenyl; R2: sulfamoyl C16H15N5O3S 357.38 Methyl group enhances crystallinity (mp 288°C); 94% synthesis yield.
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) R1: 4-methoxyphenyl; R2: sulfamoyl C16H15N5O4S 373.39 Methoxy group lowers melting point (mp 274°C); 95% yield.
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide R1: 4-fluorophenyl; R2: acetyl C18H13FN2O3 324.3 Fluorine’s smaller size may improve bioavailability vs. bulkier chloro substituents.

Key Observations :

  • Electron-Withdrawing Groups: Chloro and fluoro substituents enhance electrophilicity, while methoxy groups act as electron donors, altering reactivity and intermolecular interactions.
  • Synthesis Yields : Methyl and methoxy substituents (e.g., 13a and 13b in ) show high yields (>94%), suggesting minimal steric or electronic interference during coupling reactions.

Physicochemical Properties

  • Melting Points : Methyl-substituted analogs (e.g., 13a, mp 288°C ) generally exhibit higher melting points than methoxy derivatives (e.g., 13b, mp 274°C ), likely due to tighter crystal packing from reduced steric bulk.
  • Solubility : Methoxy groups may enhance solubility in polar solvents compared to chloro or methyl substituents.

Structural and Crystallographic Insights

  • Hydrogen Bonding : In analogs like (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile , intramolecular C—H···O bonds stabilize conformation, forming S(5) ring motifs. The target compound’s 4-methylphenyl group may similarly participate in hydrophobic interactions.
  • Crystal Packing : π-π interactions (e.g., centroid distances of 3.927 Å in ) are influenced by substituent bulk. The 4-chlorophenyl group in the target compound may promote stacking via halogen-π interactions.

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C19H17ClN2O2
  • Molecular Weight : 348.80 g/mol
  • IUPAC Name : (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

This structure features a chromene backbone with a carboxamide functional group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For example, derivatives of chromene have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of related chromene derivatives on human cancer cell lines, including breast and prostate cancer. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting significant potency against these malignancies.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BPC-3 (Prostate)8.5Cell cycle arrest

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication, particularly in the context of adenovirus infections. The mechanism appears to involve interference with viral DNA replication processes.

Mechanistic Insights

Research indicates that certain analogs can bind to viral proteins, disrupting their function and thereby reducing viral load in infected cells. This was demonstrated in vitro with a selectivity index greater than 100 for some derivatives compared to standard antiviral agents.

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, the compound has shown anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

In Vivo Studies

Animal models treated with the compound exhibited reduced inflammation markers compared to controls, indicating its potential utility in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of This compound is crucial for evaluating its therapeutic potential. Studies have suggested:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue penetration with a preference for liver and lung tissues.
  • Metabolism : Primarily hepatic metabolism with multiple metabolites identified.
  • Excretion : Renal excretion of metabolites.

Toxicological Profile

Toxicity assessments indicate that while the compound exhibits low acute toxicity, long-term studies are required to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between sulfonamide precursors and chromene derivatives. For example, a sulfonamide intermediate may react with a brominated chromene analog under reflux in anhydrous THF, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Crystallization in ethanol or acetonitrile is often employed for final product isolation .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to verify imino and carboxamide group positioning.
  • IR : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and C=N (1600–1640 cm1^{-1}) bonds.
  • X-ray crystallography : Definitive structural confirmation, with refinement using SHELXL .

Q. How can researchers optimize reaction yields for this compound?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of chromene to sulfonamide) and employ catalytic bases like triethylamine .

Advanced Research Questions

Q. How do molecular conformation and intermolecular interactions influence the compound's crystallographic stability?

  • Methodological Answer :

  • X-ray diffraction : Resolve intramolecular hydrogen bonds (e.g., C15–H15A⋯O3 forming S(5) motifs) and π-π stacking (centroid distances ~3.93 Å) .
  • Refinement software : SHELXL refines thermal parameters and validates geometry (e.g., bond angles deviating ≤2° from ideal sp2^2 hybridization) .

Q. How can discrepancies between theoretical (DFT) and experimental spectroscopic data be resolved?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets and compare with experimental NMR/IR.
  • Error analysis : Check for solvent effects in DFT models or experimental artifacts (e.g., crystal packing distortions in X-ray data) .

Q. What strategies address challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use amylose-based columns for enantiomer separation.
  • Asymmetric catalysis : Employ palladium complexes with BINAP ligands to control stereochemistry at the imino group .

Q. How do substituents on the phenyl rings affect the compound's electronic properties?

  • Methodological Answer :

  • Hammett analysis : Correlate σ values of substituents (e.g., -Cl, -CH3_3) with UV-Vis absorption maxima.
  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data (e.g., bond length variations)?

  • Methodological Answer :

  • R-factor analysis : Ensure Rint<0.05R_{\text{int}} < 0.05 and R1<0.05R_1 < 0.05 for high-quality datasets.
  • Multi-conformer models : Refine disordered regions using PART instructions in SHELXL .

Q. Why might NMR spectra show unexpected splitting patterns?

  • Methodological Answer :

  • Dynamic effects : Rotameric interconversion of the imino group may broaden signals. Use variable-temperature NMR (VT-NMR) to confirm.
  • Impurity profiling : Conduct HSQC/HMBC to distinguish coupling artifacts from byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Reactant of Route 2
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

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